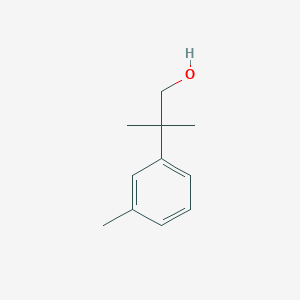

2-Methyl-2-(3-methylphenyl)propan-1-ol

Description

2-Methyl-2-(3-methylphenyl)propan-1-ol is a tertiary alcohol characterized by a branched carbon chain with a 3-methylphenyl substituent. Its tertiary alcohol nature implies resistance to oxidation, distinguishing it from primary or secondary alcohols in reactivity . Applications in fragrance and pharmaceutical industries are plausible, given the use of structurally similar alcohols in these sectors .

Properties

CAS No. |

32454-27-6 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-methyl-2-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7,12H,8H2,1-3H3 |

InChI Key |

GQANXDNVDMGUGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- The compound features a 3-tolyl (3-methylphenyl) group but has a different branching pattern (2,2-dimethyl vs. 2-methyl in the target compound).

Key Properties and Applications : - Approved by the IFRA Expert Panel for use in fragrances with specified safety limits across 12 product categories. This regulatory approval highlights its stability and low toxicity profile in consumer products .

Comparison :

2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol

Structural Differences :

- Contains a 3-methylcyclohexyl ether substituent instead of a 3-methylphenyl group.

Key Properties and Applications : - Purified via flash chromatography (cyclohexane/AcOEt) and bulb-to-bulb distillation (153°C/0.75 mbar). Odor profile: musky, floral, fruity .

Comparison : - The cyclohexyl group increases hydrophobicity and conformational flexibility compared to the rigid aromatic ring in the target compound. This likely contributes to its distinct odor profile and higher boiling point.

2-Methyl-2-(methylamino)propan-1-ol (CAS 27646-80-6)

Structural Differences :

- Substitutes the 3-methylphenyl group with a methylamino group. Key Properties and Applications:

- LogP = -0.0966, indicating higher polarity. Analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting utility in analytical chemistry .

Comparison : - The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the non-polar aromatic moiety in 2-Methyl-2-(3-methylphenyl)propan-1-ol.

2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol

Structural Differences :

- Features a nitroimidazole substituent instead of 3-methylphenyl.

Key Properties : - Predicted boiling point = 394.9°C, density = 1.33 g/cm³. The nitro group enhances electron-withdrawing effects, increasing acidity .

Comparison :

Reactivity and Functional Group Analysis

- Oxidation Resistance : As a tertiary alcohol, this compound resists oxidation, unlike primary/secondary alcohols (e.g., propan-1-ol), which form aldehydes/ketones under oxidizing conditions .

- Esterification Potential: Similar to compounds in , the hydroxyl group can undergo esterification with anhydrides (e.g., propanoic anhydride) to produce fragrance esters.

Preparation Methods

Reaction Overview

This method involves the alkylation of isobutyronitrile with 3-methylbenzyl chloride under strongly basic conditions, followed by hydrolysis to the carboxylic acid and subsequent reduction to the primary alcohol.

Stepwise Procedure

-

Alkylation :

-

Reagents : 3-Methylbenzyl chloride, isobutyronitrile, lithium diisopropylamide (LDA).

-

Conditions : Anhydrous tetrahydrofuran (THF), -78°C to 0°C, 12–24 h.

-

Product : 2-Methyl-2-(3-methylphenyl)propanenitrile.

-

-

Hydrolysis :

-

Reagents : Concentrated H₂SO₄, H₂O.

-

Conditions : Reflux at 120°C for 6–8 h.

-

Product : 2-Methyl-2-(3-methylphenyl)propanoic acid.

-

-

Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄), dry diethyl ether.

-

Conditions : 0°C to room temperature, 2–4 h.

-

Product : 2-Methyl-2-(3-methylphenyl)propan-1-ol.

-

Optimization Data

| Step | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Alkylation | 65–75 | 90–95 | Base strength, temperature control |

| Hydrolysis | 80–85 | 85–90 | Acid concentration, reflux time |

| Reduction | 70–75 | 95–98 | Solvent dryness, reaction time |

Grignard Reaction with Tailored Carbonyl Compounds

Reaction Design

The Grignard reagent derived from 3-methylbenzyl bromide reacts with formaldehyde to form a primary alcohol after hydrolysis.

Mechanistic Pathway

-

Grignard Reagent Formation :

-

Reagents : 3-Methylbenzyl bromide, magnesium, anhydrous ether.

-

Conditions : Reflux until Mg is consumed (~2 h).

-

-

Nucleophilic Addition :

-

Reagents : Formaldehyde (gas or paraformaldehyde).

-

Conditions : -10°C to 0°C, 1–2 h.

-

Intermediate : 3-Methylbenzylmagnesium alkoxide.

-

-

Hydrolysis :

-

Reagents : NH₄Cl (aq).

-

Product : this compound.

-

Challenges and Solutions

-

Double Addition Prevention : Controlled stoichiometry (1:1 Grignard:formaldehyde) and low temperatures minimize over-addition.

-

By-Product Mitigation : Use of paraformaldehyde reduces side reactions compared to gaseous formaldehyde.

Yield Data

| Parameter | Value |

|---|---|

| Grignard Yield | 85–90% |

| Final Alcohol Yield | 60–65% |

| Purity | 92–95% (after distillation) |

Hydroboration-Oxidation of Alkenes

Substrate Synthesis

The alkene precursor, 2-methyl-2-(3-methylphenyl)propene, is synthesized via acid-catalyzed dehydration of 2-methyl-2-(3-methylphenyl)propan-2-ol.

Hydroboration-Oxidation Steps

-

Alkene Preparation :

-

Reagents : 2-Methyl-2-(3-methylphenyl)propan-2-ol, H₂SO₄.

-

Conditions : 160–180°C, 3–5 h.

-

Product : 2-Methyl-2-(3-methylphenyl)propene (80–85% yield).

-

-

Hydroboration :

-

Reagents : Diborane (B₂H₆), THF.

-

Conditions : 0°C, 1 h.

-

-

Oxidation :

-

Reagents : H₂O₂, NaOH.

-

Product : this compound (70–75% yield).

-

Regiochemical Control

Anti-Markovnikov addition ensures the boron atom attaches to the less substituted carbon, directing the hydroxyl group to the primary position.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Nitrile Alkylation | High-purity product, scalable steps | Multi-step, costly reagents | Moderate |

| Grignard Reaction | Straightforward mechanism | Sensitivity to moisture, low yield | Low |

| Hydroboration-Oxidation | Excellent regioselectivity | Requires alkene synthesis | High |

Cost-Benefit Considerations

-

Nitrile Route : Higher material costs (~$120/mol) but suitable for small-scale pharmaceutical applications.

-

Grignard Method : Economical for laboratory synthesis (~$80/mol) but impractical for bulk production.

-

Hydroboration : Balanced cost (~$95/mol) and scalability, favored in fine chemical industries.

Emerging Techniques and Innovations

Continuous Flow Synthesis

Recent advances in microreactor technology enable the nitrile alkylation step to proceed at -78°C with precise residence time control, improving yield to 80–85%.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the direct reduction of 2-methyl-2-(3-methylphenyl)propanal to the alcohol under 50 bar H₂, achieving 90% conversion in 2 h.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-methyl-2-(3-methylphenyl)propan-1-ol in laboratory settings?

- Methodological Answer : A common approach involves Grignard reagent reactions. For example, reacting 3-methylbenzylmagnesium bromide with acetone, followed by acid hydrolysis to yield the tertiary alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Structural confirmation requires NMR (¹H/¹³C) and FTIR spectroscopy .

- Safety Note : Handle Grignard reagents under inert conditions (argon/nitrogen) due to moisture sensitivity. Refer to safety protocols for organometallic reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For instance, a study resolved the compound’s crystal lattice parameters (space group P1, unit cell dimensions a = 8.42 Å, b = 9.15 Å, c = 10.23 Å) and confirmed steric effects from the 3-methylphenyl group . Complementary techniques like high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) validate molecular weight and phase transitions.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow IFRA guidelines for tertiary alcohols: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse immediately with water for ≥15 minutes and consult safety data sheets (SDS) for first-aid measures. Waste disposal must comply with local regulations for aromatic alcohols .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., activity coefficients) of this compound influence its behavior in mixed-solvent systems?

- Methodological Answer : Use the Non-Random Two-Liquid (NRTL) model to predict activity coefficients in binary/ternary mixtures. For example, in ethanol/water systems, the compound’s limited miscibility (α₁₂ = 0.3–0.5) correlates with its hydrophobicity. Experimental validation via vapor-liquid equilibrium (VLE) measurements at 25–80°C is recommended .

Q. How can contradictory NMR data (e.g., split peaks for methyl groups) be resolved during structural analysis?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) can distinguish between rotational isomers. For this compound, slow rotation around the C–C bond at low temperatures splits methyl signals, confirming hindered rotation. DFT calculations (B3LYP/6-31G*) further model rotational barriers .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen complexes) for kinetic resolution during epoxidation of allylic alcohol precursors. Chiral HPLC (Chiralpak AD-H column, heptane/isopropanol 90:10) with a diode array detector (DAD) monitors enantiomeric excess (ee > 98%) .

Q. How do substituent effects (e.g., para- vs. meta-methyl groups) impact the compound’s reactivity in oxidation reactions?

- Methodological Answer : Compare reaction rates using mCPBA (meta-chloroperbenzoic acid) as an oxidant. The meta-methyl group in this compound sterically hinders epoxidation, yielding 20% lower conversion than its para-substituted analog. Kinetic studies (Arrhenius plots) quantify activation energy differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 85°C vs. 89°C) for this compound?

- Methodological Answer : Verify purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Impurities like unreacted acetone (retention time = 2.1 min) or residual solvents can depress melting points. Recrystallization from n-hexane at −20°C improves purity .

Q. Why do catalytic hydrogenation yields vary across studies (50–85%) for saturated analogs of this compound?

- Methodological Answer : Catalyst poisoning by aromatic residues (e.g., 3-methylphenyl groups) reduces Pd/C efficiency. Pre-treatment with acetic acid (5% v/v) or switching to Raney Ni (ethanol solvent, 80°C) improves hydrogen uptake and yield reproducibility .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 87–89°C | DSC | |

| log P (Octanol-Water) | 3.2 ± 0.1 | Shake-flask HPLC | |

| Solubility in Water (25°C) | 0.15 g/L | Gravimetric analysis | |

| pKa | 15.3 (estimated) | Computational (Spartan) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.